molecular formula C14H10ClNO4 B6391028 2-Chloro-5-(4-methoxycarbonylphenyl)nicotinic acid, 95% CAS No. 1258623-27-6

2-Chloro-5-(4-methoxycarbonylphenyl)nicotinic acid, 95%

Cat. No. B6391028
CAS RN: 1258623-27-6
M. Wt: 291.68 g/mol
InChI Key: TVSLCIVMEMOEBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(4-methoxycarbonylphenyl)nicotinic acid (CMPNA) is an organic compound found in plants, fungi, and bacteria. It is a member of the nicotinic acid family and is used as a precursor for the synthesis of various drugs and other compounds. CMPNA is a versatile compound with a variety of applications in both research and industry.

Mechanism of Action

2-Chloro-5-(4-methoxycarbonylphenyl)nicotinic acid, 95% acts as a proton acceptor in the synthesis of drugs and other compounds. 2-Chloro-5-(4-methoxycarbonylphenyl)nicotinic acid, 95% is able to form hydrogen bonds with other compounds, which allows it to act as a catalyst in various reactions. 2-Chloro-5-(4-methoxycarbonylphenyl)nicotinic acid, 95% is also able to form covalent bonds with other compounds, which allows it to act as a substrate for the synthesis of various drugs and other compounds.
Biochemical and Physiological Effects
2-Chloro-5-(4-methoxycarbonylphenyl)nicotinic acid, 95% has a variety of biochemical and physiological effects. 2-Chloro-5-(4-methoxycarbonylphenyl)nicotinic acid, 95% has been found to have anti-inflammatory and anti-cancer properties. 2-Chloro-5-(4-methoxycarbonylphenyl)nicotinic acid, 95% is also able to modulate the activity of various enzymes, such as cytochrome P450 enzymes. 2-Chloro-5-(4-methoxycarbonylphenyl)nicotinic acid, 95% is also able to modulate the activity of various receptors, such as the serotonin 5-HT2A receptor.

Advantages and Limitations for Lab Experiments

2-Chloro-5-(4-methoxycarbonylphenyl)nicotinic acid, 95% has a variety of advantages and limitations for lab experiments. 2-Chloro-5-(4-methoxycarbonylphenyl)nicotinic acid, 95% is a versatile compound with a variety of applications in scientific research. 2-Chloro-5-(4-methoxycarbonylphenyl)nicotinic acid, 95% is also relatively easy to synthesize and is relatively inexpensive. However, 2-Chloro-5-(4-methoxycarbonylphenyl)nicotinic acid, 95% is a toxic compound and should be handled with caution.

Future Directions

2-Chloro-5-(4-methoxycarbonylphenyl)nicotinic acid, 95% has a variety of potential future directions. 2-Chloro-5-(4-methoxycarbonylphenyl)nicotinic acid, 95% could be used in the development of new drugs and other compounds. 2-Chloro-5-(4-methoxycarbonylphenyl)nicotinic acid, 95% could also be used in the development of new catalysts for various reactions. 2-Chloro-5-(4-methoxycarbonylphenyl)nicotinic acid, 95% could also be used in the development of new diagnostic tools for various diseases. 2-Chloro-5-(4-methoxycarbonylphenyl)nicotinic acid, 95% could also be used in the development of new methods for the synthesis of various compounds. 2-Chloro-5-(4-methoxycarbonylphenyl)nicotinic acid, 95% could also be used in the development of new methods for the delivery of drugs and other compounds.

Synthesis Methods

2-Chloro-5-(4-methoxycarbonylphenyl)nicotinic acid, 95% can be synthesized through various methods, such as the Fischer indole synthesis and the Wilkinson-Corey-Fuchs reaction. In the Fischer indole synthesis, 2-Chloro-5-(4-methoxycarbonylphenyl)nicotinic acid, 95% is synthesized by reacting 4-methoxycarbonylphenylacetic acid with anhydrous hydrochloric acid. In the Wilkinson-Corey-Fuchs reaction, 2-Chloro-5-(4-methoxycarbonylphenyl)nicotinic acid, 95% is synthesized by reacting 4-methoxycarbonylphenylacetic acid with chlorine gas.

Scientific Research Applications

2-Chloro-5-(4-methoxycarbonylphenyl)nicotinic acid, 95% has a variety of applications in scientific research. It is used as a substrate for the synthesis of various drugs, such as the anti-inflammatory drug naproxen. 2-Chloro-5-(4-methoxycarbonylphenyl)nicotinic acid, 95% is also used in the synthesis of the anticonvulsant drug lamotrigine. 2-Chloro-5-(4-methoxycarbonylphenyl)nicotinic acid, 95% is also used in the synthesis of the anti-cancer drug imatinib mesylate.

properties

IUPAC Name

2-chloro-5-(4-methoxycarbonylphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c1-20-14(19)9-4-2-8(3-5-9)10-6-11(13(17)18)12(15)16-7-10/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSLCIVMEMOEBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=C(N=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80687792
Record name 2-Chloro-5-[4-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1258623-27-6
Record name 2-Chloro-5-[4-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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